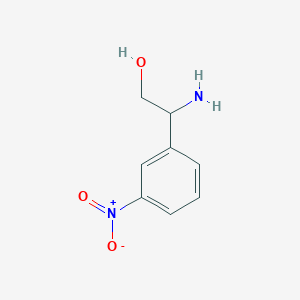
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied in preclinical models and has shown promising results in treating various diseases.
Mécanisme D'action
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide exerts its pharmacological effects by inhibiting several signaling pathways, including the B-cell receptor (BCR) pathway and the NF-κB pathway. By inhibiting these pathways, N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide prevents the survival and proliferation of cancer cells and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth and survival of cancer cells and reduce inflammation in autoimmune diseases. N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide in lab experiments include its potent inhibitory effects on several signaling pathways, its favorable pharmacokinetic profile, and its potential therapeutic applications in treating various diseases. The limitations of using N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide in lab experiments include its high cost, the need for specialized equipment and expertise to synthesize and administer the compound, and the potential for off-target effects.
Orientations Futures
There are several future directions for research on N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide. One potential area of research is the development of novel formulations of the compound that can improve its pharmacokinetic properties and reduce its cost. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide, which can help to improve patient selection and treatment outcomes. Finally, further studies are needed to investigate the potential applications of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide in treating other diseases beyond cancer and autoimmune diseases, such as neurodegenerative diseases and infectious diseases.
Méthodes De Synthèse
The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide involves several steps, starting with the reaction of 2-(2-oxopyrrolidin-1-yl)pyridine with 4-chloromethyl-3-(trifluoromethoxy)benzoic acid. The resulting intermediate is then subjected to several chemical transformations, including amidation and deprotection, to yield the final product.
Applications De Recherche Scientifique
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit several signaling pathways, including the B-cell receptor (BCR) pathway and the NF-κB pathway, which are critical for the survival and proliferation of cancer cells. N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide has also been shown to have anti-inflammatory effects and has potential applications in treating autoimmune diseases.
Propriétés
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)27-14-4-1-3-13(10-14)17(26)23-11-12-6-7-22-15(9-12)24-8-2-5-16(24)25/h1,3-4,6-7,9-10H,2,5,8,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTQFPXWRVLWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2911056.png)







![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B2911072.png)
![Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine](/img/structure/B2911073.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2911074.png)


![6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911078.png)